4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
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Overview
Description
4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is an organic compound that features a benzamide core substituted with a 4-methyl group and a cyclohexyl ring attached to a pyrimidin-2-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is functionalized with a pyrimidin-2-yloxy group. This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the cyclohexyl ring is replaced by the pyrimidin-2-yloxy group.
Benzamide Formation: The intermediate is then reacted with 4-methylbenzoic acid or its derivatives under amide coupling conditions. Common reagents for this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzamide ring can be oxidized to form a carboxylic acid.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The pyrimidin-2-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzoic acid.
Reduction: 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
This compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrimidin-2-yloxy group can engage in hydrogen bonding or π-π interactions with biological targets, while the benzamide core can provide additional binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is unique due to the presence of both a pyrimidin-2-yloxy group and a benzamide core. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-3-5-14(6-4-13)17(22)21-15-7-9-16(10-8-15)23-18-19-11-2-12-20-18/h2-6,11-12,15-16H,7-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVPTPKBSHLPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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